molecular formula C13H24BrNO B6271602 2-bromo-N-cyclooctyl-3-methylbutanamide CAS No. 1016780-37-2

2-bromo-N-cyclooctyl-3-methylbutanamide

Cat. No. B6271602
CAS RN: 1016780-37-2
M. Wt: 290.2
InChI Key:
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Description

2-Bromo-N-cyclooctyl-3-methylbutanamide, also known as BNCOMB, is a synthetic compound with a variety of applications in the scientific research field. It has been used in various experiments to study the mechanisms of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

2-bromo-N-cyclooctyl-3-methylbutanamide has been used in various scientific research applications. It has been used to study the mechanisms of action of certain drugs, such as the anticonvulsant drug phenytoin. 2-bromo-N-cyclooctyl-3-methylbutanamide has also been used to investigate the biochemical and physiological effects of certain compounds, such as the neurotransmitter serotonin. It has also been used to study the effects of certain compounds on the human body, such as the effects of the hormone oxytocin.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclooctyl-3-methylbutanamide is not fully understood. However, it is believed that 2-bromo-N-cyclooctyl-3-methylbutanamide binds to certain receptors in the body, which then activates certain biochemical pathways. This activation of biochemical pathways leads to the physiological effects of the compound.
Biochemical and Physiological Effects
2-bromo-N-cyclooctyl-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been found to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the body. 2-bromo-N-cyclooctyl-3-methylbutanamide has also been found to act as an agonist at the oxytocin receptor, which is involved in the regulation of the hormone oxytocin. 2-bromo-N-cyclooctyl-3-methylbutanamide has also been found to act as an antagonist at the GABA-A receptor, which is involved in the regulation of the neurotransmitter GABA.

Advantages and Limitations for Lab Experiments

2-bromo-N-cyclooctyl-3-methylbutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, 2-bromo-N-cyclooctyl-3-methylbutanamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in acidic or basic solutions, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-bromo-N-cyclooctyl-3-methylbutanamide in scientific research. It could be used to further investigate the biochemical and physiological effects of certain compounds, such as the neurotransmitter serotonin. It could also be used to study the effects of certain compounds on the human body, such as the effects of the hormone oxytocin. 2-bromo-N-cyclooctyl-3-methylbutanamide could also be used to study the mechanisms of action of certain drugs, such as the anticonvulsant drug phenytoin. Finally, 2-bromo-N-cyclooctyl-3-methylbutanamide could be used to develop novel compounds with similar biochemical and physiological effects.

Synthesis Methods

2-bromo-N-cyclooctyl-3-methylbutanamide can be synthesized through a number of methods, including the reaction of 2-bromo-3-methylbutanamide with cyclooctyl bromide. This reaction is carried out in a solvent such as dichloromethane, and yields 2-bromo-N-cyclooctyl-3-methylbutanamide as the product. Other methods of synthesis include the reaction of 2-bromo-3-methylbutanamide with cyclooctyl chloride, or the reaction of 2-bromo-3-methylbutanamide with cyclooctyl bromide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-N-cyclooctyl-3-methylbutanamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "3-methyl-2-butanone", "Bromine", "Sodium hydroxide", "Ammonium chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Cyclooctene is reacted with 3-methyl-2-butanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the intermediate compound 3-methylcyclooctanone.", "Step 2: 3-methylcyclooctanone is then brominated using bromine in the presence of a solvent, such as methanol, to form the intermediate compound 2-bromo-3-methylcyclooctanone.", "Step 3: The intermediate compound 2-bromo-3-methylcyclooctanone is then reacted with sodium hydroxide and ammonium chloride in a solvent, such as water, to form the intermediate compound 2-bromo-3-methylcyclooctanone amide.", "Step 4: The intermediate compound 2-bromo-3-methylcyclooctanone amide is then reacted with sodium bicarbonate in a solvent, such as diethyl ether, to form the target compound 2-bromo-N-cyclooctyl-3-methylbutanamide.", "Step 5: The final compound can be purified using techniques such as recrystallization or column chromatography, and its purity can be confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry." ] }

CAS RN

1016780-37-2

Product Name

2-bromo-N-cyclooctyl-3-methylbutanamide

Molecular Formula

C13H24BrNO

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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